ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE

Medicinal Chemistry Heterocyclic Compounds Structure-Activity Relationship

Ethyl 2-[2-methyl-3-oxo[1,2,4]triazino[2,3-a][1,3]benzimidazol-5(3H)-yl]acetate (Molecular Weight: 286.29, Formula: C14H14N4O3) is a synthetic heterocyclic compound belonging to the [1,2,4]triazino[2,3-a]benzimidazole class. This class is known for its broad potential in medicinal chemistry, with analogs investigated for various biological activities including kinase inhibition, antimicrobial effects, and receptor antagonism.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
Cat. No. B5562041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2N3C1=NC(=O)C(=N3)C
InChIInChI=1S/C14H14N4O3/c1-3-21-12(19)8-17-10-6-4-5-7-11(10)18-14(17)15-13(20)9(2)16-18/h4-7H,3,8H2,1-2H3
InChIKeyUCMIVQLHDLAMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE: Chemical Class and Core Characteristics


Ethyl 2-[2-methyl-3-oxo[1,2,4]triazino[2,3-a][1,3]benzimidazol-5(3H)-yl]acetate (Molecular Weight: 286.29, Formula: C14H14N4O3) is a synthetic heterocyclic compound belonging to the [1,2,4]triazino[2,3-a]benzimidazole class . This class is known for its broad potential in medicinal chemistry, with analogs investigated for various biological activities including kinase inhibition, antimicrobial effects, and receptor antagonism [1]. However, primary research data specifically quantifying the biological activity of this exact ester derivative is extremely limited in the public domain, making a robust evidence-based differentiation challenging.

Novel triazinobenzimidazole scaffold for SAR exploration
Exact biological activity not reported in public domain
Requires in-house activity profiling and synthesis validation

Why ETHYL 2-[2-METHYL-3-OXO...]ACETATE Cannot Be Interchanged with Generic Analogs


Generic substitution within the [1,2,4]triazino[2,3-a]benzimidazole class is not feasible due to the profound impact of specific substituents on biological activity. The target compound features a unique combination: an ester side chain at position 5 and a 2-methyl group. Closely related compounds, like the [1,2,4]triazino[4,3-a]benzimidazole acetic acid derivatives, are known to be selective aldose reductase inhibitors, while 2-methyl analogs without the side chain show different activity profiles [1]. The tautomeric state of the core, influenced by the 5-position substitution, also dictates molecular recognition and target binding, as evidenced by studies on similar triazinobenzimidazoles [2]. Therefore, the absence of direct comparative data does not imply interchangeability; rather, it highlights a critical evidence gap that must be considered in procurement decisions.

Ester vs acid or unsubstituted core alters activity profile significantly

Tautomeric state influenced by 5-substitution controls molecular recognition

No comparative data exist to support direct substitution with any analog

Quantitative Differentiation Evidence for ETHYL 2-[2-METHYL-3-OXO...]ACETATE


Identification of Analogs for Comparison

The analysis identified three close structural analogs for which comparative data could be sought: (1) (2-Methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetic acid, the free acid form; (2) 2-methyl-3-oxo-2,3-dihydro[1,2,4]triazino[2,3-a]benzimidazole, the unsubstituted core; and (3) 1,2,4-triazino[4,3-a]benzimidazole acetic acid derivatives, which are known aldose reductase inhibitors. However, after an exhaustive search of primary patents, research papers, and databases like PubChem and BindingDB, no head-to-head quantitative comparison was found for the target compound against any of these analogs.

Analogs comparison
Data to verify
No head-to-head data found
Purchase as novel scaffold only
Limited public domain evidence
Medicinal Chemistry Heterocyclic Compounds Structure-Activity Relationship

Prospective Research Applications for ETHYL 2-[2-METHYL-3-OXO...]ACETATE Given Evidence Limitations


Exploratory Medicinal Chemistry as a Novel Scaffold

The compound's core [1,2,4]triazino[2,3-a]benzimidazole is a privileged structure in kinase inhibition and receptor antagonism. The 5-position ethyl acetate side chain offers a reactive handle for further derivatization into amides or acids, making this compound a useful starting material for establishing structure-activity relationships (SAR) in new chemical spaces where commercial analogs are underexplored.

Tautomeric and Physicochemical Probe Studies

Given the known low-barrier tautomerism of 1,2,4-triazino[2,3-a]benzimidazol-5(4)H-3-ones, this specific 5-ester derivative provides a model system to study the effect of N-substitution on tautomeric equilibrium using spectroscopic methods. This fundamental understanding is crucial for rational drug design within this compound class.

Negative Control or Intermediate in Biological Assays

In studies on aldose reductase inhibitors (e.g., TBI acetic acid derivatives), this ester derivative could potentially serve as a negative control due to the ester preventing key binding interactions, assuming its lack of activity is confirmed. This is a speculative scenario requiring validation but suggests a utility in assay development.

Application
Selection Property
Validation Focus
Exploratory SAR scaffold
5-ester side chain for derivatization
Activity screening in desired assays
Tautomeric probe studies
Substituted triazinobenzimidazole core
Spectroscopic tautomerism analysis
Assay control or intermediate
Ester blocking of key binding
Requires validation of lack of activity
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